4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
Description
Overview of the Chemical Entity: 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
This compound is a specific derivative of the pyrimidine (B1678525) core. Its structure is characterized by a pyrimidine ring substituted with an amino (-NH2) group at the 2-position and a 1,1-dimethoxyethyl group at the 4-position. While extensive peer-reviewed studies dedicated solely to this compound are not widely available, its fundamental chemical properties can be compiled from chemical databases. nih.gov
The presence of the 2-amino group is a common feature in many biologically active pyrimidines, often contributing to hydrogen bonding interactions with biological targets like protein kinases. The 1,1-dimethoxyethyl group is an acetal (B89532), which is typically stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal a methyl ketone (acetyl) group. This suggests that the compound is likely valued as a synthetic intermediate.
Table 1: Chemical and Physical Properties of this compound This data is based on computational predictions and information from chemical databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| Canonical SMILES | CC(C1=NC(=NC=C1)N)(OC)OC |
| PubChem CID | 13582268 nih.gov |
Historical Development and Early Investigations of Pyrimidine Derivatives
The history of pyrimidine chemistry dates back to the 19th century. One of the first pyrimidine derivatives to be isolated was alloxan, produced by Brugnatelli in 1818 through the oxidation of uric acid. researchgate.net However, the systematic study of this class of compounds began later. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from the reaction of urea (B33335) and malonic acid. researchgate.net
The term "pyrimidin" (pyrimidine) was first coined in 1885 by Pinner, who synthesized derivatives by condensing amidines with ethyl acetoacetate. The parent compound, pyrimidine itself, was not synthesized until 1900 by Gabriel and Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. This foundational work paved the way for the synthesis of countless pyrimidine derivatives and the eventual discovery of their critical roles in biological systems and medicine.
Rationale for Dedicated Research on this compound and its Analogues
The primary rationale for the synthesis and study of this compound likely stems from its utility as a versatile building block in drug discovery and organic synthesis. cymitquimica.com The 2,4-disubstituted pyrimidine scaffold is a key feature in a multitude of compounds targeting protein kinases, which are crucial regulators of cell signaling and are often deregulated in diseases like cancer. nih.govnih.gov
The structure of this specific compound is strategically designed for further chemical modification:
The 2-amino group provides a vector for building more complex molecules, often serving as a key pharmacophoric feature for binding to enzyme targets.
The 4-(1,1-dimethoxyethyl) group functions as a protected form of an acetyl group. This acetal protecting group allows chemists to perform reactions on other parts of the molecule without affecting the ketone. Subsequently, the ketone can be unmasked under acidic conditions, providing a reactive handle for further synthetic transformations.
Therefore, this compound is an ideal intermediate for creating a library of novel 4-acetyl-2-aminopyrimidine derivatives. These derivatives can then be used to probe structure-activity relationships (SAR) in the development of new therapeutic agents, particularly kinase inhibitors. researchgate.net Its value lies not as an end-product, but as a key piece in the multi-step synthesis of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 1,1 Dimethoxyethyl Pyrimidin 2 Amine
Established Synthetic Pathways for the Pyrimidine (B1678525) Core
The construction of the pyrimidine ring is a well-documented field with several robust and versatile synthetic strategies. These can be broadly categorized into ring-closure reactions, which build the heterocyclic system from acyclic precursors, and derivatization reactions, which modify a pre-existing pyrimidine ring.
The most prevalent and classical method for pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). accelachem.com This approach, often referred to as the Principal Synthesis, is highly effective for producing a wide array of substituted pyrimidines. The three-carbon component is typically a β-dicarbonyl compound, such as a β-diketone, β-ketoester, or malonic ester. researchgate.net
The general mechanism involves a double condensation reaction. The N-C-N nucleophile attacks the carbonyl carbons of the 1,3-dicarbonyl compound, leading to the formation of a dihydropyrimidine (B8664642) intermediate, which then eliminates two molecules of water to aromatize and form the stable pyrimidine ring. For the synthesis of 2-aminopyrimidines, guanidine is the N-C-N component of choice. researchgate.net
Multicomponent reactions, such as the Biginelli reaction, also provide efficient pathways to pyrimidine-related structures like dihydropyrimidinones from an aldehyde, a β-ketoester, and urea in a single step. mdpi.com Modern advancements have introduced numerous catalytic systems and variations, including microwave-assisted syntheses and the use of ionic liquids, to improve yields and reaction times. mdpi.com Various cycloaddition strategies have also been developed, categorized by the number of atoms each component contributes to the final ring (e.g., [5+1], [4+2], [3+3] cycloadditions). mdpi.com
Once the pyrimidine core is formed, its functionalization can be achieved through various reactions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The positions most susceptible to nucleophilic attack are C2, C4, and C6, as the negative charge of the Meisenheimer intermediate can be delocalized over the ring nitrogen atoms.
Leaving groups such as halides (e.g., chloro, bromo) or sulfonyl groups at these positions can be readily displaced by a variety of nucleophiles. For instance, 2,4-dichloropyrimidines can be selectively functionalized by controlling reaction conditions. Amines, alkoxides, and thiolates are common nucleophiles used to introduce amino, alkoxy, and thioether substituents, respectively. This reactivity is fundamental for the synthesis of many biologically active pyrimidine derivatives, allowing for the late-stage introduction of diverse functional groups.
Synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine and Related Dimethoxyethyl-Substituted Pyrimidines
The synthesis of the target compound, this compound, logically follows the principal synthesis route. This involves the cyclocondensation of a key β-dicarbonyl intermediate, where one carbonyl group is protected as a dimethyl acetal (B89532), with guanidine.
The crucial precursor for the synthesis is a β-keto acetal, specifically 4,4-dimethoxypentan-2-one (B14640637). This intermediate provides the necessary three-carbon backbone and the protected carbonyl group that will become the 4-(1,1-dimethoxyethyl) substituent. The synthesis of such β-keto acetals can be achieved through methods analogous to the preparation of similar compounds like 4,4-dimethoxy-2-butanone (B155242). google.comgoogle.com
A common strategy involves a Claisen-type condensation. For example, the synthesis of 4,4-dimethoxy-2-butanone starts with the reaction of acetone (B3395972) and methyl formate (B1220265) in the presence of a strong base like sodium methoxide (B1231860) to generate sodioformylacetone. google.com This intermediate is then subjected to acid-catalyzed acetalization with methanol (B129727) to yield the final product. google.comgoogle.com By analogy, 4,4-dimethoxypentan-2-one could be prepared from the Claisen condensation of acetone with a propionate (B1217596) ester (e.g., methyl propionate) followed by acetalization of the resulting β-diketone (2,4-pentanedione) under acidic conditions with methanol or trimethyl orthoformate.
With the key intermediate, 4,4-dimethoxypentan-2-one, in hand, the pyrimidine ring is constructed via a cyclocondensation reaction with guanidine. crimsonpublishers.com The acetal group is generally stable under the basic conditions used for the cyclization, allowing the reaction to proceed selectively at the unprotected ketone carbonyl.
The reaction is typically carried out by first preparing a solution of a strong base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent like ethanol (B145695). Guanidine, often in the form of a salt like guanidine nitrate (B79036) or guanidine hydrochloride, is added to this solution to generate free guanidine. Subsequently, the β-keto acetal (4,4-dimethoxypentan-2-one) is added, and the mixture is heated to reflux. crimsonpublishers.com The guanidine nucleophile attacks the ketone carbonyl and the acetal carbon, leading to ring closure and subsequent dehydration to afford the aromatic 2-aminopyrimidine (B69317) ring. This approach directly installs the required 2-amino group and the 4-(1,1-dimethoxyethyl) substituent in a single, efficient step.
The efficiency and yield of the cyclocondensation reaction are highly dependent on several parameters, including the choice of base, solvent, temperature, and reaction time. Optimization of these conditions is critical for developing a scalable and cost-effective synthesis. A systematic study of these variables is typically performed to identify the ideal reaction environment.
Table 1: Representative Parameters for Optimization of Pyrimidine Synthesis
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOEt (1.5) | Ethanol | 80 | 12 | 65 |
| 2 | NaOMe (1.5) | Methanol | 65 | 12 | 61 |
| 3 | KOBut (1.5) | THF | 66 | 12 | 55 |
| 4 | NaOEt (2.0) | Ethanol | 80 | 8 | 78 |
| 5 | NaOEt (2.0) | Ethanol | 50 | 24 | 45 |
| 6 | NaOEt (2.0) | DMF | 80 | 8 | 72 |
Note: This table presents hypothetical data based on common optimization studies for analogous pyrimidine syntheses to illustrate the process. Actual yields may vary.
Key factors for optimization include:
Base: Strong alkoxide bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used to deprotonate the guanidinium (B1211019) salt and catalyze the condensation. The stoichiometry of the base is also crucial; using excess base can often drive the reaction to completion and improve yields. nih.gov
Solvent: The choice of solvent influences the solubility of reagents and the reaction temperature. Alcohols like ethanol or methanol are frequently used as they are compatible with alkoxide bases. crimsonpublishers.com Aprotic polar solvents such as dimethylformamide (DMF) can also be effective.
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. crimsonpublishers.com However, lowering the temperature and extending the reaction time might be necessary to minimize side reactions in some cases.
By systematically adjusting these parameters, the reaction yield can be maximized, and the formation of impurities can be minimized, leading to an efficient synthesis of this compound.
Regioselective Functionalization of this compound
The pyrimidine ring in this compound possesses several sites amenable to functionalization. The regioselectivity of these reactions is governed by the electronic properties of the ring and the directing effects of its substituents, primarily the activating 2-amino group.
Electrophilic Substitution: The 2-amino group is an activating, ortho-para directing group. In the context of the pyrimidine ring, this electronic influence enhances the nucleophilicity of the C5 position, making it the primary site for electrophilic aromatic substitution reactions such as halogenation. For example, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-halo derivatives.
Functionalization at the C6 Position: Direct functionalization at the C6 position is more challenging due to the electronic landscape of the ring. However, a common strategy for introducing substituents at this position on a 2-aminopyrimidine scaffold involves a metallation-alkylation sequence. nih.gov This protocol typically begins with the protection of the exocyclic amino group, for instance as a tert-butyloxycarbonyl (Boc) derivative. Subsequent treatment with a strong base, such as n-butyllithium (n-BuLi), generates a lithiated intermediate that can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a substituent at the C6 position. nih.gov Removal of the protecting group then affords the C6-functionalized 2-aminopyrimidine.
Functionalization of the Amino Group: The exocyclic 2-amino group itself can be a site for derivatization. N-acylation, for instance, can be achieved using acyl chlorides or anhydrides. However, the N-acylation of 2-aminopyrimidines can be complex; in the presence of a relatively strong base like triethylamine, an undesired N,N-diacylation reaction may occur. semanticscholar.org The use of a weaker base, such as pyridine, can favor the formation of the desired mono-N-acyl product by preventing the deprotonation of the initially formed amide, which would otherwise lead to a second acylation. semanticscholar.org
Table 1: Potential Regioselective Functionalization Reactions This table is based on established reactivity patterns for 2-aminopyrimidine systems.
| Position | Reaction Type | Reagents | Expected Product |
|---|---|---|---|
| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-(1,1-dimethoxyethyl)pyrimidin-2-amine |
Design and Synthesis of Novel this compound Derivatives and Analogues
The structural features of this compound make it an excellent scaffold for the development of novel derivatives and analogues through modifications at various points in the molecule.
Building upon the regioselective strategies discussed previously, a diverse array of substituents can be introduced onto the pyrimidine core. Halogen atoms introduced at the C5 position can serve as handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of aryl, alkynyl, or amino moieties, significantly expanding the chemical diversity of the derivatives.
The 1,1-dimethoxyethyl group is a dimethyl ketal, which functions as a protecting group for an acetyl moiety. This protecting group is stable under many reaction conditions but can be readily removed via acid-catalyzed hydrolysis to unveil the corresponding ketone, 4-acetyl-2-aminopyrimidine. The generation of this acetyl group opens up a new set of synthetic possibilities.
Condensation Reactions: The acetyl group can undergo Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes in the presence of a base. researchgate.net This reaction forms a chalcone-like intermediate, which is a versatile precursor for the synthesis of other heterocyclic rings. researchgate.netrasayanjournal.co.in
Alpha-Functionalization: The methyl protons of the acetyl group are acidic and can be removed by a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting enolate can then react with a range of electrophiles, allowing for the introduction of substituents at the alpha-position of the acetyl group.
Carbonyl Group Transformations: The carbonyl group itself can be chemically modified. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it can be converted into an oxime by reaction with hydroxylamine.
Table 2: Synthetic Transformations of the Side Chain after Deprotection
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Ketal Hydrolysis | Aqueous Acid (e.g., HCl) | 1,1-Dimethoxyethyl → Acetyl |
| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., KOH) | Acetyl → α,β-Unsaturated Ketone |
A key application of 2-aminopyrimidines, particularly those with a carbonyl or related functional group at the C4 position, is in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the participation of the endocyclic N1 nitrogen, the exocyclic 2-amino group, and the C4 substituent in a cyclocondensation reaction with a suitable bifunctional reagent.
Following the hydrolysis of the ketal to the acetyl group, 4-acetyl-2-aminopyrimidine becomes an ideal precursor for such cyclizations. The 2-amino group and the acetyl group can react with various reagents to form a new fused ring. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines . This can be achieved through condensation with reagents that provide the remaining atoms for the pyrazole (B372694) ring. Common strategies involve reaction with:
1,3-Dicarbonyl Compounds or their Equivalents: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a frequent method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton. nih.gov In a reverse approach, the 2-amino-4-acetylpyrimidine can react with reagents containing a hydrazine (B178648) moiety and another electrophilic center.
Dimethylformamide Dimethyl Acetal (DMF-DMA): Treatment of 4-acetyl-2-aminopyrimidine with DMF-DMA generates a reactive enaminone intermediate. Subsequent reaction of this intermediate with hydrazine or substituted hydrazines leads to cyclization, forming the pyrazole ring fused to the pyrimidine core. This approach provides a regioselective route to substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
Other fused systems, such as pyrimido[1,2-a]pyrimidines , can also be synthesized. These syntheses often involve the reaction of a 2-aminopyrimidine with β-ketoesters or alkynones, where the amino group and a ring nitrogen act as nucleophiles to build the second pyrimidine ring. ekb.eg
Table 3: Synthesis of Fused Heterocyclic Systems Based on established reactions of 4-acetyl-2-aminopyrimidine and related compounds.
| Fused System | Precursor | Reagents |
|---|
Advanced Spectroscopic and Analytical Characterization Techniques in 4 1,1 Dimethoxyethyl Pyrimidin 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For a molecule like 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous structural confirmation.
A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.30 | Doublet (d) | 1H | Pyrimidine (B1678525) H-6 |
| ~6.70 | Doublet (d) | 1H | Pyrimidine H-5 |
| ~5.10 | Broad Singlet (br s) | 2H | -NH₂ |
| ~3.20 | Singlet (s) | 6H | 2 x -OCH₃ |
This table is a hypothetical representation and not based on experimental data.
The analysis would involve identifying the characteristic aromatic protons of the pyrimidine ring, noting their splitting patterns (likely doublets due to coupling with each other). The amine (-NH₂) protons would typically appear as a broad singlet. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would be expected to appear as a sharp singlet, as would the three protons of the ethyl backbone's methyl (-CH₃) group.
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165.0 | Pyrimidine C-4 |
| ~163.0 | Pyrimidine C-2 |
| ~158.0 | Pyrimidine C-6 |
| ~110.0 | Pyrimidine C-5 |
| ~102.0 | Quaternary C-(OCH₃)₂ |
| ~50.0 | -OCH₃ |
This table is a hypothetical representation and not based on experimental data.
The spectrum would be expected to show distinct signals for the four unique carbons of the pyrimidine ring, with those attached to nitrogen atoms (C-2, C-4, C-6) appearing at lower field (higher ppm). The quaternary carbon of the dimethoxyethyl group would also have a characteristic shift, as would the carbons of the methoxy and methyl groups.
Two-dimensional NMR techniques are critical for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H-5 and H-6 protons on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the pyrimidine proton signals at ~8.30 and ~6.70 ppm to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methyl protons (~1.60 ppm) to the quaternary carbon and the C-4 carbon of the pyrimidine ring, confirming the attachment of the dimethoxyethyl group to the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the parent molecule and various fragment peaks. Analysis of the mass differences between fragments helps to deduce the structure. For this compound (C₈H₁₃N₃O₂), the molecular ion peak would be expected at m/z = 183. A characteristic and often abundant fragment would likely correspond to the loss of a methoxy group (-OCH₃, 31 mass units) leading to a peak at m/z = 152.
HREI-MS is a soft ionization technique that typically results in a protonated molecule [M+H]⁺. Its key advantage is the ability to measure the mass-to-charge ratio with very high accuracy (typically to four decimal places). This allows for the unambiguous determination of the molecular formula of the compound by comparing the exact measured mass to the calculated mass for possible formulas. For C₈H₁₃N₃O₂, the calculated exact mass of the protonated molecule [C₈H₁₄N₃O₂]⁺ would be determined and compared against the experimental value to confirm the elemental composition.
Vibrational Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands indicative of its key structural features.
The primary amine (-NH₂) group would be expected to show a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and pyrimidine ring hydrogens would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated to produce a series of complex bands in the 1500-1650 cm⁻¹ region. Furthermore, the C-O stretching of the dimethoxy groups would likely be observed in the 1050-1150 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Primary amine |
| 2850-3100 | C-H stretch | Alkyl, Aromatic |
| 1500-1650 | C=N, C=C stretch | Pyrimidine ring |
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyrimidine ring would be expected to produce strong signals. The C-C stretching of the ethyl backbone and the symmetric C-O-C stretching of the dimethoxy groups would also be observable. The combination of IR and Raman data would allow for a more complete vibrational assignment and structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While no published crystal structure for this specific compound is readily available, such an analysis would be invaluable for understanding its solid-state properties.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its quantification. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.
A typical HPLC method would employ a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic amine) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation would be achieved by gradient elution, where the proportion of the organic solvent is increased over time. Detection would most likely be performed using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm). A pure sample would be expected to show a single major peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities.
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound and its related compounds. Its application is crucial for monitoring the progress of synthesis reactions, identifying the presence of the compound in mixtures, and assessing its purity. The principle of separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
In the analysis of pyrimidine derivatives, silica (B1680970) gel is overwhelmingly the stationary phase of choice, typically coated on a solid support such as glass, aluminum, or plastic. The polarity of the mobile phase, which is a single solvent or a mixture of solvents, is optimized to achieve effective separation of the target compound from impurities or other reactants.
Research Findings:
While specific Rf values for this compound are not extensively documented in publicly available literature, the chromatographic behavior of analogous 2-aminopyrimidine (B69317) derivatives provides a strong basis for developing and interpreting TLC results. For instance, in the synthesis of various pyrimidin-2-amine analogues, reaction progress is commonly monitored using silica gel G plates.
The selection of the mobile phase is critical for achieving clear separation. For compounds with structural similarities to this compound, which possesses a moderately polar 2-aminopyrimidine core and a nonpolar dimethoxyethyl substituent, a mobile phase of intermediate polarity is generally effective. Mixtures of nonpolar solvents like chloroform (B151607) or benzene (B151609) with a more polar solvent such as methanol or ethyl acetate allow for the fine-tuning of the eluting strength to obtain optimal Rf values, ideally between 0.3 and 0.7 for accurate determination.
Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light at a wavelength of 254 nm, as the pyrimidine ring is UV-active. Further visualization can be accomplished using staining reagents. For amine-containing compounds, ninhydrin (B49086) can be a specific and sensitive visualizing agent, producing a characteristic color upon heating. Iodine vapor is another common general-purpose stain that reversibly visualizes most organic compounds as brown spots.
The following tables present typical TLC systems and representative, illustrative Rf values for this compound, based on the analysis of structurally related pyrimidine derivatives. It is important to note that these values are hypothetical and serve as a guide for methodological development in a laboratory setting.
Interactive Data Table: Typical TLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase (v/v) | Detection Method |
| Silica Gel 60 F254 | Chloroform:Methanol (9:1) | UV Light (254 nm) |
| Silica Gel G | Benzene:Ethyl Acetate (8:2) | Iodine Vapor |
| Aluminum Oxide | Dichloromethane:Acetone (B3395972) (7:3) | UV Light (254 nm) |
| C18 Reverse Phase | Acetonitrile:Water (6:4) | Potassium Permanganate Stain |
Interactive Data Table: Illustrative Rf Values in Selected TLC Systems
| Mobile Phase System (on Silica Gel) | Illustrative Rf Value | Observations |
| Chloroform:Methanol (95:5) | 0.45 | Good separation from nonpolar impurities. |
| Hexane:Ethyl Acetate (1:1) | 0.60 | Suitable for rapid screening. |
| Toluene:Acetone (7:3) | 0.55 | Clear spot definition. |
| Dichloromethane:Methanol (9:1) | 0.65 | Effective for monitoring reaction completion. |
These tables underscore the versatility of TLC as an analytical tool. The choice of the stationary and mobile phases can be tailored to the specific analytical problem, whether it is routine purity assessment or the monitoring of a complex chemical transformation. The detailed findings from TLC analyses are indispensable for the subsequent application of more advanced characterization techniques.
Biological Activities and Pharmacological Relevance of 4 1,1 Dimethoxyethyl Pyrimidin 2 Amine Derivatives
Anticancer Potential and Antitumor Mechanisms
The primary focus of research on 4-(1,1-dimethoxyethyl)pyrimidin-2-amine derivatives has been their potential as anticancer agents. These investigations have revealed a multifaceted approach by which these compounds may exert their antitumor effects, targeting several key pathways involved in cancer cell proliferation, survival, and cell cycle regulation.
Cyclin-Dependent Kinase (CDK) Inhibition, including CDK2
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Certain pyrimidine (B1678525) derivatives have been identified as potent inhibitors of CDKs. nih.gov Specifically, the 2-aminopyrimidine (B69317) scaffold, a core component of the molecule , is a known hinge-binding motif for many kinase inhibitors, including CDK2 inhibitors. nih.gov While direct studies on this compound are limited, related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against CDK2. nih.govfarmaceut.org This suggests that the broader class of 2-aminopyrimidine derivatives, including those with the 4-(1,1-dimethoxyethyl) substituent, may possess the structural requirements for CDK2 inhibition, thereby contributing to their anticancer potential by halting the cell cycle.
Antiproliferative Activity against Specific Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549, Hela)
The anticancer potential of this compound derivatives has been evaluated through their ability to inhibit the growth of various cancer cell lines. While specific data for the parent compound is not widely available, numerous studies on related pyrimidine derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.
For instance, various pyrimidine analogs have shown inhibitory effects against:
MCF-7 (Breast Cancer): Thieno[2,3-d]pyrimidine (B153573) derivatives have shown antiproliferative effects against MCF-7 cells. mdpi.com
HCT-116 (Colon Cancer): A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated the ability to inhibit the proliferation of HCT-116 cells. farmaceut.org
HepG-2 (Liver Cancer): While some pyrimidine derivatives have shown only mild inhibition against HepG-2 cells, others are being actively investigated. ekb.eg
A549 (Lung Cancer): Studies have explored the cytotoxic and antiproliferative effects of various compounds on A549 cells. nih.govnih.gov
Hela (Cervical Cancer): The cytotoxicities of certain podophyllotoxin (B1678966) derivatives have been evaluated against HeLa cells. nih.gov
Antiproliferative Activity of Related Pyrimidine Derivatives
| Cell Line | Cancer Type | Derivative Type | Observed Effect |
| MCF-7 | Breast Cancer | Thieno[2,3-d]pyrimidine | Antiproliferative |
| HCT-116 | Colon Cancer | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Inhibition of proliferation |
| A549 | Lung Cancer | Acrylamide | Cytotoxic, antiproliferative, and apoptotic effects |
| HeLa | Cervical Cancer | 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin | Cytotoxicity |
This table presents data for related pyrimidine derivatives to illustrate the general antiproliferative potential of this class of compounds, as specific data for this compound was not available.
Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Research on related aminopyrimidine derivatives suggests that they can trigger this process. For example, certain podophyllotoxin derivatives have been shown to induce apoptosis in HeLa cells. nih.gov The induction of apoptosis is often a consequence of other cellular events, such as cell cycle arrest or the inhibition of critical survival pathways, which can be influenced by pyrimidine-based compounds.
Cell Cycle Modulation
By inhibiting CDKs, this compound derivatives have the potential to modulate the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle and ultimately inhibits tumor growth. For instance, studies on podophyllotoxin derivatives have shown that they can induce cell cycle arrest in the G2/M phase in HeLa cells. nih.gov The ability of cells to arrest their cycle upon encountering cellular stress, such as the withdrawal of essential amino acids, is a complex process involving regulators like p21 and p27, which in turn inhibit CDK2. nih.gov
Kinase Inhibitory Activities (e.g., c-Met, VEGFR-2, EGFR, HER-2, BTK)
In addition to CDKs, other protein kinases are critical for cancer cell signaling and are important therapeutic targets. The 2-aminopyrimidine scaffold is a versatile structure found in inhibitors of various kinases.
c-Met: While specific data for the title compound is lacking, the general class of pyrimidines is explored for c-Met inhibition.
VEGFR-2: Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, a key regulator of angiogenesis. nih.govresearchgate.net
EGFR: 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine has been identified as an EGFR tyrosine kinase inhibitor. selleckchem.com Furthermore, 2-(2,4,5-substituted-anilino)pyrimidine derivatives are being explored as EGFR modulators. googleapis.com
HER-2: Although no direct inhibitory data exists for the specific compound, the broader class of pyrimidine derivatives has been incorporated into structures targeting HER2. nih.gov
BTK: Information on the inhibition of Bruton's tyrosine kinase (BTK) by this specific compound is not currently available.
Kinase Inhibitory Profile of Related Pyrimidine Scaffolds
| Kinase Target | Derivative Type | Activity |
| VEGFR-2 | Furo[2,3-d]pyrimidine, Thieno[2,3-d]pyrimidine | Potent Inhibition |
| EGFR | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | Inhibition |
| HER-2 | General pyrimidine derivatives | Incorporated in inhibitors |
This table illustrates the kinase inhibitory potential of related pyrimidine scaffolds, as specific data for this compound was not available.
Polo-like Kinase 1 (Plk1) Mediation in Disease
Polo-like kinase 1 (Plk1) is another key regulator of mitosis, and its overexpression is common in many cancers. While direct evidence linking this compound to Plk1 is not established, the development of dual inhibitors targeting both BRD4 and PLK1 has included pyrimidine-based structures, highlighting the potential for this chemical class to interact with Plk1. nih.gov
Antimicrobial Properties
Pyrimidine derivatives have been a focal point in the search for new antimicrobial agents due to their structural similarities to nucleobases, allowing them to interfere with microbial metabolic processes. gsconlinepress.comnih.gov Research has demonstrated that these compounds can exhibit significant activity against a broad spectrum of bacterial pathogens. nih.govresearchgate.net
Numerous studies have confirmed the efficacy of pyrimidine derivatives against Gram-positive bacteria. nih.gov For instance, certain 2-amino-pyrimidine analogues have shown potent antibacterial effects. One study reported that compound 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine exhibited a minimum inhibitory concentration (MIC) of 1.00 µM/ml against Staphylococcus aureus, while 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine was highly active against Bacillus subtilis with an MIC of 0.96 µM/ml. nih.gov Another comprehensive study highlighted that a range of newly synthesized pyrimidine derivatives showed good to excellent activity against S. aureus and B. subtilis. mdpi.comnih.gov Specifically, 3,4-dihydropyrimidinone-coumarin analogues demonstrated excellent antibacterial activity against S. aureus, with MIC values as low as 0.2–6.25 μg/mL. mdpi.com Furthermore, certain 3,4-dihydropyrimidin-2-thiones grafted with the alkaloid cytisine (B100878) showed pronounced activity against S. aureus and B. subtilis. mdpi.com
The activity of pyrimidine derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. google.com Synthesized pyrimidin-2-ol/thiol/amine analogues have been evaluated for their in vitro antimicrobial potential against strains like Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. nih.govnih.gov In these studies, specific compounds displayed significant inhibitory effects. For example, compound 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol showed notable activity against S. enterica (MIC = 1.55 µM/ml) and P. aeruginosa (MIC = 0.77 µM/ml). nih.gov Another derivative, 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-ol, was particularly effective against E. coli (MIC = 0.91 µM/ml). nih.gov Other research has also confirmed that newly synthesized pyrimidine compounds can exhibit excellent activity against E. coli. mdpi.comnih.gov
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | S. aureus | 1.00 µM/ml | - | - | nih.gov |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | B. subtilis | 0.96 µM/ml | - | - | nih.gov |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-ol | - | - | E. coli | 0.91 µM/ml | nih.gov |
| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | - | - | P. aeruginosa | 0.77 µM/ml | nih.gov |
| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | - | - | S. enterica | 1.55 µM/ml | nih.gov |
| 3,4-dihydropyrimidinone-coumarin analogues | S. aureus | 0.2–6.25 µg/mL | - | - | mdpi.com |
Antiviral Investigations
The structural diversity of pyrimidine derivatives has made them attractive candidates for antiviral drug discovery, with research targeting various viral enzymes and replication processes. nih.govacs.org
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Pyrimidine-based compounds have been developed as potent inhibitors of this enzyme. nih.gov Researchers have modified N-methylpyrimidinone structures to create bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-one scaffolds. nih.gov These derivatives have demonstrated nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov For example, bicyclic pyrimidinones showed potent inhibition of HIV-1 infection. nih.gov A separate class of pyrazolopyrimidine-based compounds was developed as allosteric inhibitors of HIV-1 integrase, exhibiting low nanomolar antiviral potency. researchgate.net
The emergence of pathogenic β-coronaviruses, such as SARS-CoV-2, has spurred intensive research into new antiviral agents. Pyrimidine derivatives have shown promise in this area. nih.govmdpi.com One study identified a series of pyrrolo-pyrimidine-based compounds that inhibit the viral macrodomain (Mac1), an enzyme essential for coronavirus replication. nih.gov Several of these hydrophobic derivatives were found to inhibit the replication of Murine Hepatitis Virus (MHV), a model β-coronavirus. nih.gov Specifically, compounds designated 5a, 5c, 6d, and 6e inhibited both Mac1 in vitro and MHV replication in cell culture. nih.gov Further studies confirmed that combining pyrimidine biosynthesis inhibitors, such as Brequinar, with nucleoside analogs like Remdesivir or Molnupiravir, results in a synergistic inhibition of SARS-CoV-2 infection both in vitro and in vivo. news-medical.net
Enzyme Inhibition Studies
Beyond their antimicrobial and antiviral applications, pyrimidine derivatives have been investigated as inhibitors of various metabolic enzymes implicated in a range of common diseases. researchgate.netnih.gov These studies highlight the therapeutic potential of the pyrimidine scaffold in modulating key physiological and pathological processes. nih.gov
Novel synthesized pyrimidine derivatives have been shown to effectively inhibit several metabolic enzymes. researchgate.net These include human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are associated with conditions like glaucoma and epilepsy. researchgate.netnih.gov The derivatives were also found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. researchgate.netnih.gov Furthermore, inhibitory activity was observed against α-glycosidase and aldose reductase (AR), which are targets in diabetes management. researchgate.netnih.gov Other research has demonstrated that pyrimidine derivatives can strongly inhibit glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes often implicated in cancer. juniperpublishers.comjournalagent.com Additionally, certain 2-(2-pyridinyl)-pyrimidine compounds have been identified as potent inhibitors of human methionine aminopeptidases (MetAPs), which play a role in protein processing. nih.gov
Table 2: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives
| Enzyme Target | Disease Association | Inhibition Potency (Ki values) | Reference |
|---|---|---|---|
| Carbonic Anhydrase I (hCA I) | Glaucoma, Epilepsy | 39.16 ± 7.70 to 144.62 ± 26.98 nM | researchgate.netnih.gov |
| Carbonic Anhydrase II (hCA II) | Glaucoma, Epilepsy | 18.21 ± 3.66 to 136.35 ± 21.48 nM | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 33.15 ± 4.85 to 52.98 ± 19.86 nM | researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 31.96 ± 8.24 to 69.57 ± 21.27 nM | researchgate.netnih.gov |
| α-Glycosidase | Diabetes | 17.37 ± 1.11 to 253.88 ± 39.91 nM | researchgate.netnih.gov |
| Aldose Reductase (AR) | Diabetes | 648.82 ± 53.74 to 1902.58 ± 98.90 nM | researchgate.netnih.gov |
| Glutathione Reductase (GR) | Cancer | 0.979 ± 0.23 to 2.984 ± 0.83 µM | juniperpublishers.com |
| Glutathione S-Transferase (GST) | Cancer | 0.047 ± 0.0015 to 0.272 ± 0.1764 µM | journalagent.com |
β-Glucuronidase Inhibition
The enzyme β-glucuronidase has become a key target in drug discovery, as its elevated activity is associated with various pathological states, including certain cancers and drug toxicities. mdpi.com Consequently, the identification of potent β-glucuronidase inhibitors is an active area of research.
In a recent study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase. mdpi.com The synthesis was achieved by fusing 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. mdpi.com The screening results identified several compounds with significant inhibitory activity. Notably, one derivative demonstrated exceptional potency with an IC50 value of 2.8 ± 0.10 µM, which is substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. mdpi.com Structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the benzene (B151609) ring attached to the core structure played a crucial role in the inhibitory activity. mdpi.com For instance, increasing the chain length of 4-alkyl substitutions on the benzene ring was correlated with an increase in β-glucuronidase inhibition. mdpi.com Computational docking studies were also performed to elucidate the potential binding modes of these inhibitors within the active site of the enzyme. mdpi.com
Table 1: β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives
| Compound | IC50 (µM) |
| Compound 24 (from study) | 2.8 ± 0.10 |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |
Data sourced from Molecules. mdpi.com
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Inhibition
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. usda.govnih.gov This pathway is essential for the survival of many pathogenic bacteria and parasites, such as Plasmodium falciparum, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents. usda.govnih.gov The natural product fosmidomycin (B1218577) is a known inhibitor of DXR and has shown antimalarial activity in clinical trials. usda.govnih.gov Research efforts in this area have largely focused on designing lipophilic phosphonate (B1237965) inhibitors and analogs of natural products like fosmidomycin to improve cell penetration and overcome resistance. nih.govnih.gov
While DXR is a validated and promising target for antimicrobial drug discovery, literature specifically detailing the synthesis and evaluation of 2-aminopyrimidine derivatives as DXR inhibitors is not prominent in current research findings.
5-lipoxygenase (5-LO) Inhibition
5-lipoxygenase (5-LO) is the key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. nih.govnih.gov As such, inhibitors of 5-LO are considered valuable therapeutic agents for a variety of inflammatory diseases, including asthma. biorxiv.orgresearchgate.net The development of potent and selective 5-LO inhibitors is an ongoing goal in medicinal chemistry. researchgate.netresearchgate.net Research has explored various chemical scaffolds for 5-LO inhibition, with compounds often acting through different mechanisms, such as chelation of the enzyme's central iron atom or allosteric modulation. nih.govnih.gov
However, specific studies focusing on the 2-aminopyrimidine scaffold as a platform for designing 5-LO inhibitors are not extensively covered in the available scientific literature.
Casein Kinase 2 (CSNK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine protein kinase that plays a crucial role in regulating numerous cellular processes, including cell growth, proliferation, and apoptosis. nih.gov Its overexpression is linked to tumor aggressiveness and disease severity in several types of cancer, establishing it as a significant target for anticancer drug development. nih.govnih.gov
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a fused derivative of pyrimidine, has proven to be a particularly fruitful starting point for the design of potent CK2 inhibitors. nih.govresearchgate.net Structure-guided design and property-based optimization of this class of compounds have led to the identification of highly potent and selective inhibitors. nih.gov For example, optimization of 5-anilinopyrazolo[1,5-a]pyrimidine leads resulted in agents that modulate pAKTS129, a direct substrate of CK2, both in vitro and in vivo, and demonstrated tumor growth inhibition in mouse xenograft models. nih.gov These compounds bind to the ATP-binding pocket of the kinase, with key interactions involving the hinge region of the enzyme. nih.gov
Table 2: Casein Kinase 2 (CK2) Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Series | Target | IC50 (nM) | Notes |
| Conformationally Constrained Inhibitors | CK2 | 10 | Exhibited a high degree of kinase selectivity. nih.gov |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkA | 1.7 | Also showed potent inhibition of Tropomyosin receptor kinase (Trk), another cancer target. mdpi.com |
Data sourced from ACS Medicinal Chemistry Letters and Molecules. nih.govmdpi.com
G Protein-Coupled Receptor (GPCR) Agonism, particularly GPR119
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed on pancreatic β-cells and intestinal enteroendocrine cells. preprints.org Activation of GPR119 enhances glucose-dependent insulin (B600854) secretion and stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). preprints.orgnih.gov This dual mechanism of action makes GPR119 a highly attractive target for the treatment of type 2 diabetes mellitus (T2DM), with a potentially lower risk of hypoglycemia. researchgate.net
Pyrimidine derivatives have been extensively explored as GPR119 agonists. preprints.orgresearchgate.net A novel series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives was designed and synthesized, yielding compounds with highly potent GPR119 agonistic activity. nih.gov Optimized analogues from this series exhibited EC50 values in the single-digit nanomolar range and demonstrated significant glucose-lowering effects in oral glucose tolerance tests in mice. nih.gov Another study focused on 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, leading to the identification of a potent and selective GPR119 agonist, GSK1104252A, which showed excellent pharmacokinetic properties. acs.org
Table 3: GPR119 Agonistic Activity of Selected Pyrimidine Derivatives
| Compound | Target | EC50 (nM) | Notes |
| Analogue 15a | GPR119 | 2.2 | A pyrimido[5,4-d]pyrimidine derivative. nih.gov |
| Analogue 21e | GPR119 | 8.1 | A pyrimido[5,4-d]pyrimidine derivative. nih.gov |
| Compound 27 | GPR119 | 1300 | A 5-methoxypyrimidine-based dual GPR119/DPP-4 targeting agent. nih.gov |
| GSK1104252A | GPR119 | Potent Agonist | A 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative. acs.org |
Data sourced from Bioorganic & Medicinal Chemistry Letters, Bioorganic & Medicinal Chemistry, and the Journal of Medicinal Chemistry. nih.govnih.govacs.org
Potential Applications in Drug Discovery and Development
The diverse biological activities associated with the 2-aminopyrimidine scaffold and its derivatives underscore their significant potential in drug discovery and development. nih.govresearchgate.neteurekaselect.com The inherent versatility of this heterocyclic system allows for structural modifications that can be tailored to interact with a wide array of biological targets. nih.govnih.gov
The demonstrated efficacy of pyrimidine derivatives as inhibitors of β-glucuronidase suggests their potential utility in addressing drug-induced toxicities and in the treatment of diseases characterized by high enzyme activity, such as colon cancer. mdpi.com The successful development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Casein Kinase 2 highlights a promising avenue for the creation of novel anticancer therapeutics. nih.govnih.gov These compounds can target key signaling pathways that are dysregulated in cancer cells, offering a mechanism for inhibiting tumor growth and proliferation. nih.gov
Furthermore, the potent and selective agonism of GPR119 by various pyrimidine-based compounds provides a strong foundation for the development of new treatments for type 2 diabetes. nih.govnih.gov These agents can improve glycemic control through glucose-dependent mechanisms, potentially offering a safer therapeutic profile. researchgate.netacs.org The established presence of the pyrimidine core in numerous clinically approved drugs for conditions ranging from cancer to infectious diseases further validates its importance as a privileged structure in medicinal chemistry. researchgate.net
Structure Activity Relationship Sar and Mechanistic Studies
Elucidation of Structural Features Critical for Biological Activity
The 2-aminopyrimidine (B69317) scaffold is a versatile pharmacophore found in numerous biologically active compounds, including approved drugs. nih.govsemanticscholar.org Its activity is highly tunable through modifications at various positions on the pyrimidine (B1678525) ring and its substituents.
The nature, size, and electronic properties of substituents on the 2-aminopyrimidine core are critical determinants of biological activity. In many analogs, the pyrimidine ring is substituted at the C4 and C6 positions, often with aryl groups, while the 2-amino group can also be modified.
Research on a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles as A₁ adenosine receptor (A₁AR) antagonists has provided a comprehensive exploration of the chemical space around this scaffold. acs.org This work demonstrated that modifications to substituents at positions 2, 4, and 6 dramatically influence potency and selectivity. acs.org Similarly, studies on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors have shown a clear dependence of activity on the substituents attached to an aryl ring at the C4 position. For instance, the length of an alkyl or alkoxy chain at the para-position of a C4-phenyl ring directly correlates with inhibitory potency, suggesting that these groups interact with a hydrophobic pocket in the enzyme's active site. nih.govsemanticscholar.org
The following table summarizes the impact of various substituents on the activity of 2-aminopyrimidine derivatives against different targets.
| Target | Scaffold Position | Substituent Type | Impact on Activity | Reference |
| β-Glucuronidase | C4-Phenyl | Alkyl Chain Length | Increased chain length (e.g., butyl vs. ethyl) enhances inhibition. | nih.gov |
| β-Glucuronidase | C4-Phenyl | Alkoxy Chain Length | Longer chains (e.g., butoxy, octyloxy) show activity where methoxy (B1213986) is inactive. | semanticscholar.org |
| MRSA Biofilm | C5 | 5-Iodo | Provides inhibitory activity, though potentially linked to toxicity. | nih.gov |
| A₁ Adenosine Receptor | C2, C4, C6 | Various Aryl & Alkyl | Modifications allow for fine-tuning of potency and selectivity. | acs.org |
While specific studies on the 4-(1,1-dimethoxyethyl) moiety are limited, its structural and electronic properties allow for well-founded hypotheses regarding its role in ligand-receptor interactions. The 1,1-dimethoxyethyl group is a ketal, which functions as a protected form of a methyl ketone. It is a relatively bulky and lipophilic substituent.
This lipophilicity can be advantageous for several reasons. Firstly, it can enhance the compound's ability to cross cell membranes. Secondly, the bulky, non-polar nature of the group is well-suited to occupy hydrophobic pockets within a receptor's binding site. This type of interaction is often a key driver of binding affinity. The two methoxy groups are hydrogen bond acceptors but lack hydrogen bond-donating capabilities, which further defines the types of interactions it can form with amino acid residues in a binding pocket. The presence of the diethoxyethyl group in related pyrimidine derivatives has been noted to enhance lipophilicity compared to more hydrophilic analogs.
Modifying the core heterocyclic structure by fusing the pyrimidine ring with other ring systems is a common strategy to create novel scaffolds with distinct biological profiles. researchgate.net Fused systems often exhibit greater rigidity and a different three-dimensional shape compared to their monocyclic counterparts, which can lead to altered binding affinity and selectivity for protein targets.
Examples of biologically active fused pyrimidine systems include:
Thieno[2,3-d]pyrimidines : These compounds, which are structural analogs and bioisosteres of quinazolines, have been investigated for their anti-proliferative properties against cancer cell lines. nih.govscilit.com The fusion of a thiophene ring alters the electronic distribution and steric profile of the molecule, leading to novel interactions with target enzymes. nih.gov
Pteridines : Formed by the fusion of a pyrimidine and a pyrazine ring, pteridines are scaffolds for important biological molecules and enzyme inhibitors. mdpi.com Their extended, planar structure allows them to participate in different binding modes compared to simple 2-aminopyrimidines.
Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines : These fused systems have also been explored for various therapeutic applications, including the inhibition of neutral sphingomyelinase 2 (nSMase2). researchgate.net
These core modifications underscore the versatility of the pyrimidine scaffold in generating diverse chemical matter for drug discovery.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to optimize drug properties. The 2-aminopyrimidine scaffold and its derivatives are often involved in such strategies.
For example, the thieno[2,3-d]pyrimidine (B153573) nucleus has been successfully used as a bioisostere for the 4-aminoquinazoline core found in anti-cancer agents like gefitinib and lapatinib. nih.gov This replacement maintains the necessary structural features for kinase inhibition while potentially offering a different side effect profile or improved pharmacokinetic properties. Similarly, pyrazolo[3,4-d]pyrimidine has been utilized as a bioisostere of the purine ring system to develop potent inhibitors of cyclin-dependent kinases (CDKs). rsc.org The 1,2,4-triazolo[1,5-a]pyrimidine scaffold also serves as a bioisostere candidate for purines. mdpi.com Such replacements can lead to significant pharmacological consequences, including enhanced target selectivity, improved metabolic stability, and novel intellectual property.
Molecular Docking and Ligand-Protein Interaction Analysis
Computational methods, particularly molecular docking, are invaluable for understanding how 2-aminopyrimidine derivatives bind to their protein targets at a molecular level. nih.govresearchgate.net These studies predict the preferred orientation of a ligand within a binding site and identify the key intermolecular interactions that stabilize the ligand-protein complex.
Docking analyses of various pyrimidine derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The 2-amino group and the nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond donors and acceptors, respectively, forming crucial connections with the protein backbone or amino acid side chains. nih.gov For instance, in studies of pyrimidine derivatives as CDK2 inhibitors, hydrogen bonds were observed with residues such as LYS33 and THR14, while pi-alkyl interactions were formed with residues like VAL18 and ILE10. nih.gov
Through molecular docking and co-crystallization studies, specific amino acid residues have been identified as being critical for the binding of 2-aminopyrimidine analogs to various protein targets. These residues form the "hot spots" for interaction and are primary targets for ligand design.
The table below details key amino acid interactions for different pyrimidine derivatives and their respective protein targets.
| Protein Target | Ligand/Scaffold | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | 4,6-disubstituted pyrimidin-2-amine | GLU12, THR14, LYS33, VAL18, ILE10, LYS129 | Hydrogen Bond, Pi-Alkyl | nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyrimidin-2-one | GLU205, SER209 | Hydrogen Bond | researchgate.net |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4-phenoxy-pyrimidin-2-amine | CYS919, ASP1046, LEU840 | Hydrogen Bond, Pi-H Interaction | semanticscholar.org |
| GABA-A Receptor (α1β2γ2) | Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine | γThr142 | Hydrogen Bond | nih.gov |
These studies reveal that residues with polar side chains (e.g., Glutamic acid, Lysine, Threonine) are often involved in hydrogen bonding, while non-polar residues (e.g., Valine, Leucine, Isoleucine) contribute to binding through hydrophobic and van der Waals interactions. nih.govmdpi.com Understanding these specific interactions is fundamental to the rational design of new, more effective inhibitors based on the 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine scaffold.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, are fundamental to molecular recognition processes, playing a critical role in the binding of pyrimidine derivatives to their biological targets. nih.gov The 2-amino group on the pyrimidine ring is a key hydrogen bond donor, while the ring nitrogen atoms can act as acceptors. These interactions are crucial in processes like protein-nucleic acid and drug-protein recognition. nih.gov
Studies on structurally similar compounds, such as 2-amino-4,6-dimethoxypyrimidine, provide valuable insights into the hydrogen-bonding patterns that this compound might form. In a co-crystal with 4-aminobenzoic acid, 2-amino-4,6-dimethoxypyrimidine forms a cyclic hydrogen-bonded motif with the carboxylic acid group through N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net Similarly, in a salt with p-toluenesulfonate, the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the sulfonate group via a pair of N—H⋯O hydrogen bonds, forming a robust cyclic R²₂(8) motif. nih.gov This motif is frequently observed when a 2-amino heterocyclic system interacts with a carboxylic acid or sulfonate group. nih.gov
Table 1: Example of Hydrogen-Bond Geometry in a Related 2-Aminopyrimidine Salt (Data for 2-amino-4,6-dimethoxypyrimidin-1-ium p-toluenesulfonate) nih.gov
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O4 | 0.86 | 1.90 | 2.7441 | 169 |
| N2—H2A···O3 | 0.86 | 2.20 | 3.0233 | 161 |
| N2—H2B···O3 | 0.86 | 2.12 | 2.9398 | 159 |
Prediction of Binding Modes and Binding Energies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction. nih.govnih.gov For aminopyrimidine derivatives, docking studies are instrumental in elucidating binding modes within the active sites of target proteins, such as cyclin-dependent kinases (CDKs). nih.gov
These studies can identify key interactions, such as hydrogen bonds between the aminopyrimidine core and specific amino acid residues in the protein's hinge region, which are often critical for potent inhibition. For instance, in docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6, polar interactions with residues like Lys33/35/43 and Asp145/158/163 were identified as crucial for bioactivity. nih.gov
Scoring functions within docking programs provide an estimate of the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. Comparing the binding energies of different derivatives allows for the ranking of compounds and helps prioritize them for further development. mdpi.com
Table 2: Example Binding Energies of Substituted Pyrimidin-2-amine Derivatives with CDK2 Receptor (PDB ID: 1HCK) nih.gov
| Compound | Substituent | Binding Energy (kcal/mol) |
| 4a | Cyano | -7.7 |
| 4b | - | -7.4 |
| 4c | Chloro | -7.9 |
| 4h | Methoxy | -7.5 |
Selectivity Profiling through Docking Studies
Designing drugs with high selectivity for their intended target over other related proteins is crucial for minimizing off-target effects. Docking studies serve as a powerful tool for predicting the selectivity of compounds like this compound. By docking the same ligand into the binding sites of different proteins (e.g., various kinase family members), researchers can compare the predicted binding modes and energies to estimate selectivity. nih.gov
For example, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives aimed to develop inhibitors that are highly selective for CDK4 and CDK6 over other kinases. researchgate.net Such studies analyze the subtle differences in the shapes and amino acid compositions of the ATP-binding pockets. These differences can be exploited to design compounds that form specific interactions with the target protein that are not possible with off-target proteins, thereby conferring selectivity. Combining docking with other computational methods like 3D-QSAR and molecular dynamics simulations can further enhance the accuracy of selectivity predictions. nih.gov
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR)
In silico modeling and QSAR are essential components of modern drug discovery, enabling the prediction of a compound's activity based on its structure. nih.govnih.gov QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives, 3D-QSAR models have been effectively used to understand how different structural features influence their inhibitory potency against targets like CDKs, guiding the design of new analogs with enhanced activity. nih.gov
Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For pyrimidine derivatives, DFT studies can provide insights into their electronic properties, which govern their non-covalent interactions and reaction mechanisms. These calculations have been successfully used to study related compounds like 2-amino-4,6-dimethyl pyrimidine, where the calculated geometric parameters and vibrational spectra showed good agreement with experimental data. nih.govresearchgate.net Such computational analyses are valuable for understanding the intrinsic properties of this compound and predicting its behavior in biological systems.
Table 3: Example of Calculated Quantum Chemical Properties for a Pyrimidine Derivative in the Gas Phase
| Parameter | Value |
| EHOMO (eV) | -6.21 |
| ELUMO (eV) | -1.73 |
| Energy Gap (ΔE) | 4.48 |
| Dipole Moment (Debye) | 3.51 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. ox.ac.uk MD simulations are used to assess the stability of binding poses predicted by docking, explore the conformational flexibility of the ligand and protein, and analyze the dynamics of their interaction. nih.govnih.gov
For pyrimidine-based inhibitors, MD simulations can validate the stability of key hydrogen bonds and other interactions within the binding site. nih.gov They can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. By simulating the behavior of the complex in a more realistic, dynamic environment, MD contributes to a deeper understanding of the binding mechanism and helps refine the design of more effective inhibitors. mdpi.com
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.gov This process often involves high-throughput docking of millions of compounds, filtering them based on predicted binding affinity and drug-like properties. nih.govvolkamerlab.org
Once initial "hits" are identified, lead optimization strategies are employed to refine their structure and improve their pharmacological profile. volkamerlab.org This is an iterative process that heavily relies on the in silico tools discussed previously. For a potential lead compound like this compound, computational chemists would use docking, QSAR, DFT, and MD simulations to design modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov This integrated computational approach accelerates the hit-to-lead process, enabling the efficient design of promising drug candidates. nih.gov
Cellular and Enzymatic Assays for Mechanistic Validation
Mechanistic validation for compounds like this compound typically involves a suite of cellular and enzymatic assays to determine their mode of action and potency. These assays are crucial for understanding how a compound interacts with biological systems at a molecular level.
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are fundamental in drug discovery to quantify the interaction between a compound and a specific enzyme target. For pyrimidine derivatives, common targets include cyclin-dependent kinases (CDKs), tyrosine kinases, and other enzymes involved in cell signaling and proliferation.
A thorough review of available scientific literature did not yield any studies that have published data on the inhibitory activity of this compound against any specific enzyme. Consequently, key metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this compound are not available. Research on other 2,4-disubstituted pyrimidines has shown that modifications at the C-4 position significantly influence enzyme binding and selectivity, but without direct testing of the 1,1-dimethoxyethyl group, any prediction of activity would be purely speculative.
Cell-Based Antiproliferation Assays
Following enzymatic assays, promising compounds are typically evaluated in cell-based assays to assess their effect on cell viability and growth. These antiproliferation assays measure a compound's ability to inhibit the growth of cancer cell lines.
No published data from cell-based antiproliferation assays for this compound could be located. Therefore, metrics such as the half-maximal growth inhibition (GI₅₀) or cytotoxicity (CC₅₀) values against any human cancer cell lines have not been reported. Structure-activity relationship (SAR) studies on related pyrimidine series often demonstrate that the nature of the substituent at the 4-position dictates the antiproliferative potency and the spectrum of activity against different cancer cell types. However, without experimental data for the title compound, its potential as an antiproliferative agent remains undetermined.
Conclusion and Future Research Directions
Summary of Key Findings on 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
Direct experimental findings on the biological activities or detailed synthetic explorations of This compound are scarce in peer-reviewed literature. However, the pyrimidine (B1678525) core is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 2-amino and 4-substituted pyrimidine motifs are particularly prevalent in molecules designed to act as kinase inhibitors, which are crucial in cancer therapy. nih.gov The 1,1-dimethoxyethyl substituent at the 4-position of the pyrimidine ring in the target compound is a unique feature that may influence its solubility, metabolic stability, and interaction with biological targets.
Remaining Challenges and Knowledge Gaps
The primary and most significant knowledge gap is the lack of comprehensive studies on This compound . The scientific community currently lacks data on its:
Biological Activity: There is no published information on its potential biological targets or therapeutic applications.
Synthetic Routes: While general methods for pyrimidine synthesis exist, specific, optimized, and scalable synthetic procedures for this particular compound have not been reported.
Physicochemical Properties: Detailed characterization of its properties, such as solubility, stability, and lipophilicity, is not available.
Structure-Activity Relationships (SAR): Without biological data, no SAR studies have been conducted to understand how modifications to its structure would affect its activity.
Addressing these knowledge gaps is crucial to unlocking the potential of this compound.
Prospective Research Avenues
The unique structure of This compound presents several exciting avenues for future research.
Future research should focus on developing efficient and scalable synthetic routes for This compound . While traditional methods for pyrimidine synthesis, such as the Biginelli reaction, are well-established, they may not be optimal for this specific substitution pattern. mdpi.com Investigating modern synthetic strategies, including solid-phase synthesis and flow chemistry, could lead to more efficient and scalable production. acs.org The development of a robust synthetic protocol is a critical first step for enabling further biological and medicinal chemistry studies.
Given the prevalence of the 4-substituted pyrimidin-2-amine scaffold in kinase inhibitors, a primary research avenue would be to screen This compound against a panel of protein kinases. google.com Many pyrimidine-based compounds have shown potent inhibitory activity against kinases such as EGFR, JAK-2, and PLK4, which are implicated in various cancers. google.comnih.gov Beyond oncology, the broad biological activity of pyrimidines suggests that this compound could also be explored for antiviral, antibacterial, or anti-inflammatory applications. nih.gov High-throughput screening and target-based assays will be instrumental in identifying its biological targets and potential therapeutic uses.
In the absence of experimental data, computational modeling can provide valuable insights into the potential properties and biological activities of This compound . Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict its binding affinity to various biological targets. mdpi.comresearchgate.net These computational studies can help prioritize experimental screening efforts and guide the design of future derivatives.
Should initial biological screening of This compound reveal promising activity, structure-guided design will be a powerful tool for optimizing its properties. Once a biological target is identified, co-crystallization of the compound with the target protein can provide detailed information about their binding interactions. This structural information can then be used to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The 1,1-dimethoxyethyl group, in particular, offers opportunities for modification to fine-tune the compound's interaction with the target's binding pocket.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-substituted pyrimidin-2-amine derivatives, and how can they be adapted for 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine?
- Methodological Answer : A general approach involves nucleophilic substitution or coupling reactions. For example, thieno[2,3-d]pyrimidin-2-amine derivatives are synthesized by reacting intermediates with aqueous ammonia under reflux (90°C for 5 hours) . Adapting this, the dimethoxyethyl group could be introduced via a Suzuki-Miyaura coupling or alkylation of a pyrimidine precursor. Purification typically involves filtration, washing with water, and drying. Analytical validation (e.g., NMR, mass spectrometry) is critical to confirm structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 8.5–7.2 ppm, dimethoxyethyl protons at δ 3.2–1.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M + 1]+ peaks) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound?
- Methodological Answer : Perform in silico molecular docking against target proteins (e.g., BRAF V600E kinase) using software like AutoDock or Schrödinger Suite. Structural analogs, such as 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, show inhibitory activity via sulfonamide linkages, suggesting similar pharmacophore modeling for the dimethoxyethyl variant . Validate predictions with in vitro kinase assays .
Q. How can researchers resolve contradictions in biological activity data for pyrimidin-2-amine derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:
- Structural Modifications : The dimethoxyethyl group may enhance solubility but reduce target affinity compared to halogenated analogs (e.g., 4-(4-bromophenyl)pyrimidin-2-amine) .
- Assay Optimization : Standardize cell lines (e.g., MCF-7 for cancer studies) and control for metabolite interference .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine in 4-morpholinylpyrido[3,2-d]pyrimidin-2-amine) to improve solubility .
- Metabolic Stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., dimethoxyethyl hydrolysis) and stabilize via fluorination or steric hindrance .
Experimental Design Considerations
Q. How should dose-response studies be designed for this compound in anti-cancer research?
- Methodological Answer :
- Cell Viability Assays : Use a 72-hour MTT assay with IC50 determination across 5–6 logarithmic concentrations (e.g., 0.1–100 µM) .
- Combination Therapy : Test synergy with cisplatin or PARP inhibitors, using Chou-Talalay analysis .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
